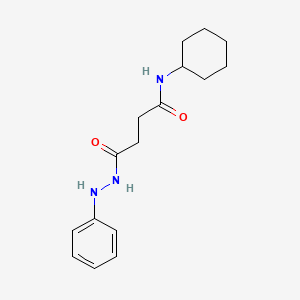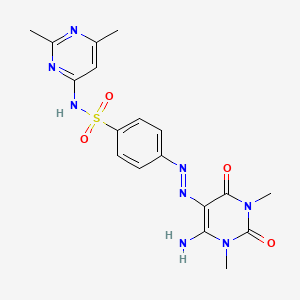
4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is a synthetic compound known for its antitumor properties. It is an acridine derivative that has been extensively studied for its potential in treating various types of cancer, particularly leukemia and lymphoma .
Métodos De Preparación
The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves multiple steps. The key synthetic route includes the reaction of 9-acridinylamine with 3-methoxy-4-nitrobenzenesulfonamide, followed by reduction and sulfonation reactions. The industrial production methods typically involve optimizing these reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives.
Biology: The compound is used in cell biology to investigate its effects on cell proliferation and apoptosis.
Medicine: It has shown promise in clinical trials for treating acute leukemia and non-Hodgkin’s lymphoma.
Mecanismo De Acción
The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves intercalation into DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA strand breaks and cell death. The compound has a higher affinity for rapidly dividing cells, making it effective against cancer cells .
Comparación Con Compuestos Similares
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is unique among acridine derivatives due to its specific structure and mechanism of action. Similar compounds include:
4’-(9-Acridinylamino)methanesulfon-m-anisidide: Another acridine derivative with similar antitumor properties but different pharmacokinetics.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide: Shares structural similarities but differs in its chemical reactivity and biological activity.
This compound’s unique structure allows it to intercalate into DNA more effectively, making it a potent antitumor agent.
Propiedades
Número CAS |
71798-54-4 |
|---|---|
Fórmula molecular |
C29H37N3O6S2 |
Peso molecular |
587.8 g/mol |
Nombre IUPAC |
acridin-9-yl-[2-methoxy-4-(octylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H33N3O3S.CH4O3S/c1-3-4-5-6-7-12-19-35(32,33)31-21-17-18-26(27(20-21)34-2)30-28-22-13-8-10-15-24(22)29-25-16-11-9-14-23(25)28;1-5(2,3)4/h8-11,13-18,20,31H,3-7,12,19H2,1-2H3,(H,29,30);1H3,(H,2,3,4) |
Clave InChI |
WYMCYXSWPGTQQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















